molecular formula C16H12N2O2S B11978068 2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde

2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde

Cat. No.: B11978068
M. Wt: 296.3 g/mol
InChI Key: SBIBHJMVRJGSTC-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrimidine with benzylthiol and an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst such as sodium carbonate or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrido[1,2-a]pyrimidine derivatives with diverse functional groups.

Scientific Research Applications

2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-Biphenyl-3-aminomethylimidazo[1,2-a]pyrimidine

Uniqueness

2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde stands out due to its benzylthio group, which imparts unique chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

2-benzylsulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C16H12N2O2S/c19-10-13-15(21-11-12-6-2-1-3-7-12)17-14-8-4-5-9-18(14)16(13)20/h1-10H,11H2

InChI Key

SBIBHJMVRJGSTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=O)N3C=CC=CC3=N2)C=O

Origin of Product

United States

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